molecular formula C40H52O4 B3061234 Meso-astaxanthin CAS No. 71772-51-5

Meso-astaxanthin

Cat. No.: B3061234
CAS No.: 71772-51-5
M. Wt: 596.8 g/mol
InChI Key: MQZIGYBFDRPAKN-GNBIBNSWSA-N
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Description

Meso-astaxanthin is a stereoisomer of astaxanthin, a xanthophyll carotenoid known for its potent antioxidant properties. Astaxanthin is naturally found in microalgae, yeast, salmon, trout, krill, shrimp, crayfish, and other marine organisms. The meso form, specifically, is characterized by its unique arrangement of atoms, which contributes to its distinct biological activities and potential health benefits .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Meso-astaxanthin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.

    Reduction: this compound can be reduced to form less oxidized derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .

Scientific Research Applications

Meso-astaxanthin has a wide range of applications in scientific research, including:

Mechanism of Action

Meso-astaxanthin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound also modulates various molecular pathways, including the activation of FOXO3-related genetic pathways, which are involved in cell growth, proliferation, and survival . Additionally, this compound can stabilize cell membranes and protect cellular organelles from damage .

Comparison with Similar Compounds

    β-Carotene: Another carotenoid with antioxidant properties but lacks the oxygenated functional groups present in meso-astaxanthin.

    Zeaxanthin: Similar in structure but differs in the arrangement of double bonds and functional groups.

    Lutein: Another xanthophyll carotenoid with similar antioxidant properties but different biological activities.

Uniqueness: this compound is unique due to its specific stereoisomeric form, which contributes to its distinct biological activities. Unlike other carotenoids, this compound has a higher antioxidant capacity and can cross the blood-brain barrier, making it particularly effective in protecting neural tissues .

Properties

IUPAC Name

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZIGYBFDRPAKN-GNBIBNSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316653
Record name meso-Astaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71772-51-5
Record name meso-Astaxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71772-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astaxanthin, meso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071772515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name meso-Astaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASTAXANTHIN, MESO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8678E0R020
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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